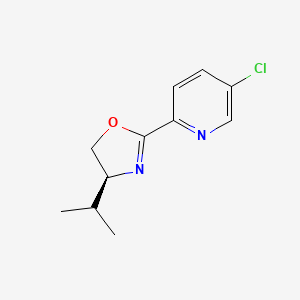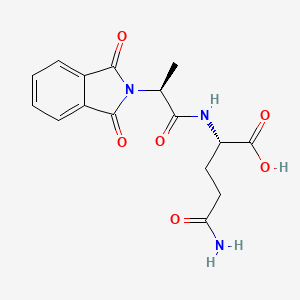
3,5-bis(3-carboxyphenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid: is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. This specific compound is characterized by the presence of three carboxylic acid groups attached to the terphenyl structure, making it a tricarboxylic acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki cross-coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production methods for [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted terphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in metal-organic frameworks (MOFs) for catalysis applications.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents.
Biological Studies: It can be used as a probe or marker in biological assays.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Material Manufacturing: Used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic rings provide a rigid and planar structure, allowing for π-π interactions with other aromatic systems.
Vergleich Mit ähnlichen Verbindungen
[1,1’4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: This compound has an additional carboxylic acid group, making it a tetracarboxylic acid derivative.
[1,1’3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid: This compound has two carboxylic acid groups instead of three.
Uniqueness:
Functional Group Diversity: The presence of three carboxylic acid groups provides unique reactivity and coordination properties.
Structural Rigidity: The linear arrangement of the benzene rings offers a stable and rigid structure, useful in various applications.
Eigenschaften
IUPAC Name |
3,5-bis(3-carboxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c22-19(23)14-5-1-3-12(7-14)16-9-17(11-18(10-16)21(26)27)13-4-2-6-15(8-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDYDZCJRQPZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)



![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
![3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)





